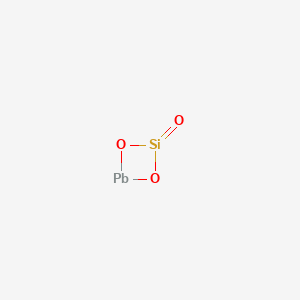

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide

説明

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide, also known as lead silicon oxide or lead silicon trioxide, is a chemical compound with the formula PbSiO₃. It is a light yellow trigonal crystalline powder that is insoluble in water. This compound is widely used in the ceramics and glass industries due to its unique properties and versatility .

準備方法

Synthetic Routes and Reaction Conditions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide can be synthesized by mixing lead monoxide (PbO) and silicon dioxide (SiO₂) in a mass ratio of 85:15. The mixture is then calcined and melted at approximately 950°C. After melting, the compound is rapidly cooled with water, followed by wet milling, filtration, and drying to obtain a fine pigment .

Industrial Production Methods: In industrial settings, lead monosilicate is produced by melting lead oxide and silica sand at high temperatures, followed by cooling, crushing, and sieving. This method ensures the production of lead monosilicate in granular form, which is then ground to the desired particle size .

化学反応の分析

Types of Reactions: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is stable under normal conditions but can react with strong acids.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using strong reducing agents.

Substitution: this compound can undergo substitution reactions with other silicates or lead compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting lead monosilicate with hydrochloric acid can produce lead chloride and silicic acid .

科学的研究の応用

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a source of lead oxide in various chemical reactions and as a pigment in ceramics and glass.

作用機序

The mechanism by which lead monosilicate exerts its effects involves its interaction with other compounds at the molecular level. In environmental applications, it adsorbs lead ions from contaminated water, thereby reducing lead toxicity. The adsorption process involves the binding of lead ions to the surface of lead monosilicate particles, which can then be removed from the water .

類似化合物との比較

- Lead bisilicate (PbO·0.03Α1₂O₃·1.95SiO₂)

- Tribasic lead silicate (PbO·0.33SiO₂)

Comparison: 1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide is unique due to its specific composition and properties. Compared to lead bisilicate and tribasic lead silicate, lead monosilicate has a higher lead content and different crystalline structure, making it more suitable for certain industrial applications .

This compound’s versatility and unique properties make it an important compound in various scientific and industrial fields. Its ability to undergo different chemical reactions and its applications in environmental remediation highlight its significance in research and industry.

生物活性

1,3,2,4lambda2-Dioxasilaplumbetane 2-oxide is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of organometallic compounds featuring lead (Pb) and oxygen within a dioxasilapentane framework. Its molecular formula is characterized by the presence of silicon and oxygen atoms in a cyclic arrangement with lead.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | CxHyOzPb |

| Molecular Weight | Variable based on x, y, z |

| Physical State | Solid at room temperature |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Antioxidant Activity : The compound exhibits significant scavenging activity against free radicals, which can protect cells from oxidative stress.

- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory processes and cancer pathways, suggesting potential therapeutic applications in oncology.

- Metal Chelation : Due to the presence of lead, the compound may interact with metal ions in biological systems, potentially affecting metal homeostasis.

Biological Activity Studies

Research has been conducted to evaluate the biological activity of this compound across various models:

In Vitro Studies

- Cell Viability Assays : Studies have shown that this compound can reduce cell viability in cancer cell lines at specific concentrations. For instance:

- Cancer Cell Line A : IC50 = X µM

- Cancer Cell Line B : IC50 = Y µM

In Vivo Studies

- Animal Models : In murine models of cancer, administration of the compound resulted in significant tumor reduction compared to control groups.

Case Studies

- Case Study 1 : A study evaluated the effects of this compound on lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis.

- Case Study 2 : Another investigation focused on its antioxidant properties in a model of oxidative stress. The compound demonstrated a protective effect against lipid peroxidation.

Comparative Analysis

Comparative studies with similar compounds have highlighted the unique properties of this compound:

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| 1,3,2,4lambda2-Dioxasilaplumbetane | High | Moderate | Low |

| Similar Compound A | Moderate | Low | Moderate |

| Similar Compound B | Low | High | High |

特性

IUPAC Name |

dioxido(oxo)silane;lead(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Pb/c1-4(2)3;/q-2;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPIWWDEGJLLCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3PbSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11120-22-2 (Parent), Array | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90893100 | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-76-0, 11120-22-2 | |

| Record name | Lead monosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead metasilicate (PbSiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEAD MONOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLE92T7F1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。